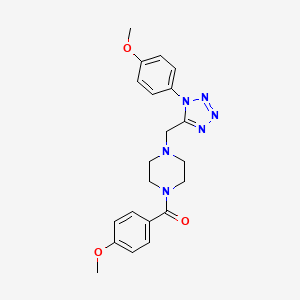

(4-甲氧基苯基)(4-((1-(4-甲氧基苯基)-1H-四唑-5-基)甲基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-methoxyphenyl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains methoxyphenyl groups and a tetrazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It includes a piperazine ring, a common feature in many pharmaceuticals, and a tetrazole ring, which is often used in drug design due to its bioisosteric properties .科学研究应用

合成和抗菌活性

- 该化合物已用于合成新型三唑衍生物,表现出抗菌活性。在开发对各种微生物具有良好或中等活性的化合物方面尤为重要 (Bektaş 等人,2007)。

三唑类似物的生物活性

- 哌嗪的三唑类似物,包括具有 4-甲氧基苯基部分的类似物,已显示出显着的抗菌活性。这一发现对于识别在对抗细菌感染方面进一步发展的潜在分子至关重要 (Nagaraj 等人,2018)。

吡啶衍生物的合成和抗菌活性

- 使用类似化合物合成的新的吡啶衍生物对细菌和真菌表现出可变且适度的抗菌活性。这突出了其在开发新的抗菌剂方面的潜力 (Patel 等人,2011)。

神经疾病研究中的合成

- 该化合物在合成帕金森病研究中用于 PET 成像的 HG-10-102-01 等药物中发挥了作用。这表明其在开发用于神经系统疾病的诊断工具方面具有相关性 (Wang 等人,2017)。

分子相互作用研究

- 它已用于研究与受体(如 CB1 大麻素受体)的分子相互作用。这项研究有助于理解受体-配体在各种生理过程中的相互作用 (Shim 等人,2002)。

选择性雌激素受体调节剂的开发

- 类似化合物的衍生物已被探索其作为选择性雌激素受体调节剂的作用,表明它们在激素相关疗法中的重要性 (Palkowitz 等人,1997)。

作用机制

Target of action

Compounds containing the piperazine moiety are known to interact with a variety of targets, including neurotransmitter receptors and enzymes . The tetrazole group is a bioisostere for the carboxylate group and is found in many drugs that target enzymes or receptors .

Mode of action

Piperazine derivatives often act by mimicking or blocking the action of neurotransmitters, thereby modulating the activity of their target receptors or enzymes . Tetrazole-containing compounds can bind to their targets via hydrogen bonding .

Biochemical pathways

The exact pathways affected by this compound would depend on its specific targets. Given the presence of the piperazine and tetrazole groups, it might be involved in modulating neurotransmission or other signaling pathways .

Pharmacokinetics

Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier . The tetrazole group can enhance the water solubility of drugs .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It might modulate neurotransmission or other signaling pathways, leading to changes in cellular function .

Action environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The tetrazole group is stable under physiological conditions .

未来方向

属性

IUPAC Name |

(4-methoxyphenyl)-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-29-18-7-3-16(4-8-18)21(28)26-13-11-25(12-14-26)15-20-22-23-24-27(20)17-5-9-19(30-2)10-6-17/h3-10H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFDCNLDQPCUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2722438.png)

![Tert-butyl 4-[(4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoyl)amino]piperidine-1-carboxylate](/img/structure/B2722439.png)

![1-{[4-(4-methylbenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2722441.png)

![Propan-2-yl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2722442.png)

![3-Fluoro-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2722446.png)

![3'-(3,5-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2722447.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2722451.png)

![3-(2-methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2722452.png)

![1-[3-[5-[1-(Cyclopropanecarbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2722453.png)

![2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2722455.png)